molecular formula C36H56O10 B12806430 beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl CAS No. 85889-27-6

beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl

Cat. No.: B12806430
CAS No.: 85889-27-6
M. Wt: 648.8 g/mol
InChI Key: DYFUVQSGLMQLRX-ALBXZGMBSA-N
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Description

beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl: is a complex organic compound that belongs to the class of triterpene glycosides. It is characterized by its unique structure, which includes a glucopyranosiduronic acid moiety attached to a noroleanane skeleton. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl typically involves multiple steps, including glycosylation and oxidation reactions. The process begins with the preparation of the noroleanane skeleton, followed by the attachment of the glucopyranosiduronic acid moiety. Common reagents used in these reactions include glycosyl donors, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the triterpene backbone. This is followed by chemical modification to introduce the glucopyranosiduronic acid moiety. The use of biocatalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, altering the compound’s biological activity.

    Substitution: Substitution reactions, such as nucleophilic substitution, can modify the glucopyranosiduronic acid moiety, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Protecting Groups: Acetyl groups, benzyl groups.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which may exhibit different biological activities.

Scientific Research Applications

Chemistry

In chemistry, beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its role in cell signaling and metabolism. It has been shown to interact with various enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of inflammatory diseases, cancer, and metabolic disorders due to its ability to modulate immune responses and inhibit tumor growth.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its antioxidant and anti-inflammatory properties make it a valuable ingredient in skincare products aimed at reducing signs of aging and protecting the skin from environmental damage.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, it may inhibit the activity of pro-inflammatory cytokines, reducing inflammation and promoting tissue repair.

Comparison with Similar Compounds

Similar Compounds

  • beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
  • beta-D-Glucopyranosiduronic acid, (3beta,4alpha,15alpha,16alpha,21beta,22alpha)-15,16,28-trihydroxy-23-methoxy-21,22-bis[(2Z)-2-methyl-1-oxo-2-butenyl]oxy-23-oxoolean-12-en-3-yl

Uniqueness

The uniqueness of beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl lies in its specific structural features, such as the position and configuration of the hydroxyl and carboxyl groups. These structural differences can significantly influence its biological activity and therapeutic potential compared to similar compounds.

Properties

CAS No.

85889-27-6

Molecular Formula

C36H56O10

Molecular Weight

648.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H56O10/c1-31(2)13-15-36(30(43)44)16-14-34(5)19(20(36)17-31)7-8-22-32(3)11-10-23(33(4,18-37)21(32)9-12-35(22,34)6)45-29-26(40)24(38)25(39)27(46-29)28(41)42/h7,20-27,29,37-40H,8-18H2,1-6H3,(H,41,42)(H,43,44)/t20-,21+,22+,23-,24-,25-,26+,27-,29+,32-,33-,34+,35+,36-/m0/s1

InChI Key

DYFUVQSGLMQLRX-ALBXZGMBSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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